Cas no 2227897-47-2 (tert-butyl N-{2-hydroxy-5-(3R)-3-hydroxybutyl-3-methoxyphenyl}carbamate)

tert-butyl N-{2-hydroxy-5-(3R)-3-hydroxybutyl-3-methoxyphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{2-hydroxy-5-(3R)-3-hydroxybutyl-3-methoxyphenyl}carbamate
- 2227897-47-2
- EN300-1897685
- tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate
-
- Inchi: 1S/C16H25NO5/c1-10(18)6-7-11-8-12(14(19)13(9-11)21-5)17-15(20)22-16(2,3)4/h8-10,18-19H,6-7H2,1-5H3,(H,17,20)/t10-/m1/s1
- InChI Key: RRNPPLJNXVVRLI-SNVBAGLBSA-N
- SMILES: O(C(NC1=C(C(=CC(=C1)CC[C@@H](C)O)OC)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 311.17327290g/mol
- Monoisotopic Mass: 311.17327290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 7
- Complexity: 355
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 88Ų
tert-butyl N-{2-hydroxy-5-(3R)-3-hydroxybutyl-3-methoxyphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897685-2.5g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 2.5g |
$3696.0 | 2023-09-18 | ||
Enamine | EN300-1897685-5g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 5g |
$5470.0 | 2023-09-18 | ||
Enamine | EN300-1897685-10g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 10g |
$8110.0 | 2023-09-18 | ||
Enamine | EN300-1897685-0.5g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 0.5g |
$1811.0 | 2023-09-18 | ||
Enamine | EN300-1897685-5.0g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 5g |
$5470.0 | 2023-06-03 | ||
Enamine | EN300-1897685-10.0g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 10g |
$8110.0 | 2023-06-03 | ||
Enamine | EN300-1897685-0.1g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 0.1g |
$1660.0 | 2023-09-18 | ||
Enamine | EN300-1897685-0.25g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 0.25g |
$1735.0 | 2023-09-18 | ||
Enamine | EN300-1897685-0.05g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 0.05g |
$1584.0 | 2023-09-18 | ||
Enamine | EN300-1897685-1.0g |
tert-butyl N-{2-hydroxy-5-[(3R)-3-hydroxybutyl]-3-methoxyphenyl}carbamate |
2227897-47-2 | 1g |
$1887.0 | 2023-06-03 |
tert-butyl N-{2-hydroxy-5-(3R)-3-hydroxybutyl-3-methoxyphenyl}carbamate Related Literature
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
Additional information on tert-butyl N-{2-hydroxy-5-(3R)-3-hydroxybutyl-3-methoxyphenyl}carbamate
Professional Introduction to Compound with CAS No. 2227897-47-2 and Product Name: *Tert-butyl N-{2-hydroxy-5-(3R)-3-hydroxybutyl-3-methoxyphenyl}carbamate*
The compound with the CAS number 2227897-47-2 and the product name tert-butyl N-{2-hydroxy-5-(3R)-3-hydroxybutyl-3-methoxyphenyl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The intricate molecular architecture of this compound, characterized by a carbamate functional group linked to a substituted phenyl ring, positions it as a promising candidate for further exploration in drug development.
In recent years, there has been a growing interest in the development of novel carbamate-based compounds for their potential therapeutic effects. Carbamates are known for their versatility in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules. The presence of both hydroxyl and methoxy substituents in the phenyl ring of this compound adds to its complexity and suggests possible interactions with biological targets that could be exploited for therapeutic purposes.
The stereochemistry of the compound, particularly the (3R) configuration at the chiral center, is another critical aspect that merits detailed investigation. Chiral compounds are of paramount importance in pharmaceuticals, as their enantiomers can exhibit vastly different biological activities. The specific stereochemical arrangement in this compound may contribute to its unique pharmacological profile, making it an attractive subject for further study.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like this one. By leveraging techniques such as molecular docking and quantum mechanical calculations, researchers can gain insights into how the compound interacts with biological targets at the molecular level. These computational studies have already begun to reveal potential binding modes and interactions that could guide further experimental investigations.
The synthesis of this compound presents an intriguing challenge due to its complex structure. Traditional synthetic routes may involve multiple steps, each requiring careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodology have made it possible to streamline these processes, potentially reducing both cost and environmental impact. The development of efficient synthetic strategies is crucial for moving this compound from laboratory-scale production to larger-scale applications.
In addition to its potential therapeutic applications, this compound may also find utility in other areas of research. For instance, its unique chemical properties could make it a valuable tool for studying enzyme mechanisms or for developing new analytical methods. The versatility of carbamate-based compounds allows them to be adapted for a wide range of applications, making them indispensable in modern chemical research.
The regulatory landscape for new pharmaceutical compounds is stringent and requires thorough evaluation before clinical use can be considered. However, preliminary studies suggest that compounds with similar structures to this one may exhibit favorable pharmacokinetic properties. These properties are critical for determining whether a drug candidate will be effective and safe for human use. Further preclinical studies are necessary to confirm these findings and provide a clearer picture of the compound's potential.
The role of natural products in drug discovery cannot be overstated. Many pharmaceuticals on the market today are derived from natural sources or inspired by natural products. The structural motifs found in this compound bear resemblance to those commonly observed in natural products, suggesting that it may have evolved through evolutionary processes to exhibit specific biological activities. This connection between synthetic compounds and natural products underscores the importance of interdisciplinary research in drug development.
As our understanding of biology continues to evolve, so too does our ability to design molecules that interact with biological systems more effectively. This compound represents a prime example of how advances in chemistry can lead to new therapeutic opportunities. By studying its properties and exploring its potential applications, researchers can contribute to the development of novel treatments for various diseases.
The future of pharmaceutical research lies in our ability to innovate and push the boundaries of what is possible with chemical structures like this one. By combining traditional organic synthesis with cutting-edge computational methods, we can accelerate the discovery and development of new drugs that meet global healthcare needs. The journey from laboratory discovery to clinical application is long and challenging, but compounds like this one offer hope for a healthier future.
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